molecular formula C11H11NO3S B1458982 Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate CAS No. 32187-00-1

Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate

Cat. No.: B1458982
CAS No.: 32187-00-1
M. Wt: 237.28 g/mol
InChI Key: KQYKSUKMKCRTQU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core. Its synthesis typically involves the Biginelli reaction, utilizing ethyl acetoacetate, thiourea, and aromatic aldehydes to form substituted thiazolopyrimidine derivatives . The compound’s structure includes a thiazolo[3,2-a]pyrimidine scaffold with a methyl group at position 2, a ketone at position 5, and an ethyl ester at position 6 (Figure 1).

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-15-11(14)8-4-5-9-12(10(8)13)6-7(2)16-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYKSUKMKCRTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N(C1=O)C=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate (CAS Number: 32187-00-1) is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C10H10N2O3S and a molecular weight of 238.26 g/mol, this compound is part of the thiazole family, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC10H10N2O3S
Molecular Weight238.26 g/mol
CAS Number32187-00-1
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-methyl thiazole with diethyl ethoxymethylene-malonate under reflux conditions. This method has been reported to yield significant amounts of the compound with high purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored. This compound has shown promising results against certain bacterial strains in preliminary studies. The presence of the thiazole ring is believed to enhance its interaction with microbial targets, leading to effective inhibition of growth .

Anticonvulsant Activity

Thiazoles are noted for their anticonvulsant properties as well. While specific data on this compound is limited, related compounds have exhibited strong anticonvulsant effects in animal models. This suggests a potential therapeutic application in seizure disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A detailed SAR analysis indicates that substituents on the thiazole and pyridine rings play critical roles in enhancing or diminishing biological efficacy. For example, electron-donating groups on the phenyl ring have been associated with increased cytotoxicity against cancer cells .

Case Studies

  • Anticancer Efficacy : A study investigating the cytotoxic effects of various thiazole derivatives found that those with a similar scaffold to this compound exhibited significant activity against human liver carcinoma cell lines (HepG-2) and Jurkat cells. The compounds were tested using MTT assays to determine cell viability and showed promising results comparable to established drugs like doxorubicin .
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of synthesized thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent antibacterial effects, suggesting that this compound may also possess similar properties worth investigating further .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazolo-pyridine derivatives. Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate has shown promising results against various bacterial strains. For instance, research indicates that modifications in the thiazole ring can enhance antimicrobial efficacy, making this compound a candidate for further development in antibiotic research.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of thiazolo-pyridines and their activity against resistant bacterial strains. This compound was included in the screening process and demonstrated significant inhibition against Staphylococcus aureus .

2. Anticancer Properties
The compound's thiazole-pyridine framework is also associated with anticancer activities. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells.

Case Study : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. A specific study reported a dose-dependent decrease in viability of HeLa cells when treated with this compound .

Organic Synthesis Applications

1. Building Block for Synthesis
this compound serves as an essential building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions.

Example Reaction : The compound can undergo cyclization reactions to form novel heterocyclic compounds that may have enhanced biological activities. This property is particularly useful in drug discovery processes where new therapeutic agents are sought .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against resistant bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Organic SynthesisBuilding block for creating complex molecules

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ in substituents at positions 2, 5, and 7, which influence biological activity and physicochemical properties.

Compound Name Substituents (Positions) Key Structural Differences References
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo derivative 4-Bromophenyl (C5), methyl (C7) Enhanced halogen interactions for crystal packing
Ethyl 2-(2,4,6-Trimethoxybenzylidene) derivative Trimethoxybenzylidene (C2) Planar benzene ring with dihedral angle of 80.94° relative to thiazolopyrimidine core
Ethyl 3-Ethoxycarbonylmethyl derivative Ethoxycarbonylmethyl (C3) Additional ester group modulates solubility and enzyme inhibition potential
Ethyl 5-Phenyl-3-oxo-2-isatinylidene derivative Isatinylidene (C2), phenyl (C5) Extended conjugation improves antioxidant activity

Key Observations :

  • Halogen Substituents : Bromine at C5 (e.g., 4-bromophenyl) enhances π-halogen interactions, improving crystallinity .
  • Aromatic Aldehyde Derivatives : Bulky substituents like trimethoxybenzylidene increase steric hindrance, affecting molecular conformation and hydrogen bonding .

Trends :

  • Electron-withdrawing groups (e.g., nitro) enhance antifungal activity by disrupting microbial membranes .
  • Methoxy groups reduce potency due to decreased electrophilicity .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The parent compound exhibits C–H···O hydrogen bonds forming chains along the c-axis, while brominated analogs display π-halogen interactions for dense packing .
  • Solubility: Derivatives with polar substituents (e.g., ethoxycarbonylmethyl) show improved solubility in ethanol/water mixtures .

Preparation Methods

Classical Synthesis via Condensation Reaction

The most commonly reported method for synthesizing ethyl 2-methyl-5-oxo-thiazolo[3,2-a]pyridine-6-carboxylate involves the condensation of 2-amino-5-methylthiazole with diethyl ethoxymethylene-malonate under reflux conditions in an appropriate solvent. This reaction proceeds through the formation of an intermediate that cyclizes to form the fused thiazolo[3,2-a]pyridine ring system.

Step Reagents Conditions Outcome
1 2-Amino-5-methylthiazole + Diethyl ethoxymethylene-malonate Reflux in suitable solvent Formation of intermediate enamine/malonate adduct
2 Cyclization under reflux Reflux continued Formation of ethyl 2-methyl-5-oxo-thiazolo[3,2-a]pyridine-6-carboxylate

This method is noted for providing good yields and high purity of the target compound.

Alternative Synthetic Routes Using Pyrimidinone Precursors

A related approach involves the synthesis of thiazolo[3,2-a]pyrimidinone derivatives, which can be transformed into the target compound. For example, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be reacted with alkylating agents such as 1,2-dichloroethane to form thiazolo fused heterocycles. This method involves nucleophilic substitution and intramolecular cyclization steps.

Step Reagents Conditions Outcome
1 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one + 1,2-dichloroethane Heating, suitable solvent Formation of 2-((2-chloroethyl)thio)-6-methylpyrimidinone intermediate
2 Intramolecular cyclization Controlled heating Formation of thiazolo[3,2-a]pyrimidinone derivatives

This approach, while more complex, allows for structural modifications and access to related analogs.

Environmentally Friendly and Metal-Free Synthetic Protocols

Recent advances have introduced practical, environmentally benign protocols for assembling poly-substituted thiazolo fused heterocycles, including thiazolo[3,2-a]indoles, which share structural similarities with thiazolo[3,2-a]pyridines. These methods use 3-alkylated indoline-2-thiones and 2-halo-ketones in water as the sole reaction medium at mild temperatures (~60 °C) without metal catalysts.

Feature Description
Reaction medium Water
Temperature 60 °C
Catalyst None (metal-free)
Reaction type Formal [3 + 2] annulation
Advantages Mild conditions, easy product isolation, odorless sulfur manipulation, scalable

Though specifically reported for thiazolo[3,2-a]indoles, this methodology highlights the potential for applying similar green chemistry principles to the synthesis of ethyl 2-methyl-5-oxo-thiazolo[3,2-a]pyridine-6-carboxylate or its analogs.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield/Purity Advantages Limitations
Condensation of 2-amino-5-methylthiazole with diethyl ethoxymethylene-malonate 2-Amino-5-methylthiazole, diethyl ethoxymethylene-malonate Reflux in solvent High purity, good yield Simple, direct, well-established Requires reflux, organic solvents
Pyrimidinone precursor alkylation and cyclization 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, 1,2-dichloroethane Heating, multi-step Moderate to good Allows structural diversity Multi-step, more complex, possible side products
Metal-free aqueous formal [3 + 2] annulation 3-Alkylated indoline-2-thiones, 2-halo-ketones 60 °C, water, no metal catalyst High efficiency Environmentally friendly, mild, scalable Reported mainly for indole systems, adaptation needed

Research Findings and Notes

  • The classical condensation method remains the most straightforward and widely used approach for synthesizing ethyl 2-methyl-5-oxo-thiazolo[3,2-a]pyridine-6-carboxylate with high purity and yield.
  • Alternative methods involving pyrimidinone intermediates provide access to a broader range of thiazolo fused heterocycles but require more steps and careful control of reaction conditions.
  • Recent green chemistry approaches demonstrate the feasibility of metal-free, aqueous syntheses of related heterocycles, suggesting potential for environmentally benign synthesis routes for this compound class.
  • The choice of method depends on the desired scale, purity, availability of starting materials, and environmental considerations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions involving thiazole and pyridine precursors. For example, cyclocondensation of ethyl 2-cyanoacetate with thiourea derivatives under acidic conditions (e.g., acetic acid) has been reported to yield thiazolo-pyridine scaffolds. Reaction optimization should focus on temperature (80–100°C), solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid). Yield improvements (≥65%) are achievable by stepwise purification using column chromatography with ethyl acetate/hexane gradients .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • HPLC-UV (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions (e.g., methyl at C2, carboxylate at C6).
  • X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation, as demonstrated in analogous thiazolo-pyrimidine derivatives .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility or crystal packing effects. To address this:

  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to model energetically favorable conformers and compare with experimental data.
  • Cross-validate with IR spectroscopy (carbonyl stretching frequencies) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. What experimental strategies are employed to evaluate the pharmacological potential of this compound as an anti-inflammatory agent?

  • Methodological Answer :

  • In vitro assays : Measure COX-1/COX-2 inhibition using ELISA kits (IC₅₀ values).
  • Cell-based models : Test cytotoxicity (MTT assay on RAW 264.7 macrophages) and cytokine suppression (e.g., TNF-α, IL-6 via qPCR).
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replacing the ethyl carboxylate with amide groups) to enhance selectivity and potency .

Q. How can researchers optimize crystallization conditions for Hirshfeld surface analysis of this compound?

  • Methodological Answer :

  • Screen solvents (e.g., DMSO, ethanol) using microbatch crystallization under controlled humidity.
  • Adjust cooling rates (0.5–2°C/hour) to promote slow crystal growth.
  • Analyze Hirshfeld surfaces (CrystalExplorer software) to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) critical for stability .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies involving this compound?

  • Methodological Answer :

  • Fit data to nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Use principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
  • Monitor degradation via UPLC-PDA at λ_max ≈ 270 nm.
  • Quantify degradation products using LC-MS/MS and propose degradation pathways (e.g., ester hydrolysis, ring-opening) .

Advanced Methodological Challenges

Q. What strategies mitigate synthetic byproducts in multicomponent reactions for this compound?

  • Methodological Answer :

  • Use microwave-assisted synthesis to reduce reaction time and side reactions.
  • Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates.
  • Optimize stoichiometry (e.g., 1:1.2 molar ratio of thiazole to pyridine precursors) to minimize dimerization .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) to simulate interactions with catalytic sites.
  • Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic hotspots.
  • Validate predictions with kinetic isotope effect (KIE) studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate

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